molecular formula C21H26ClNO4 B14021176 [Bis(phenylmethyl)amino]propanedioic acid, hydrochloride CAS No. 56599-02-1

[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride

Cat. No.: B14021176
CAS No.: 56599-02-1
M. Wt: 391.9 g/mol
InChI Key: OLVJNNRMBVDPSA-UHFFFAOYSA-N
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Description

Diethyl 2-(dibenzylamino)propanedioate is an organic compound with the molecular formula C21H25NO4. It is a derivative of propanedioic acid and is characterized by the presence of two ethyl ester groups and a dibenzylamino group attached to the central carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(dibenzylamino)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with dibenzylamine to form the desired product .

Industrial Production Methods

Industrial production of diethyl 2-(dibenzylamino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This typically involves the use of large reactors, precise temperature control, and efficient mixing to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(dibenzylamino)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(dibenzylamino)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(dibenzylamino)propanedioate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dibenzylamino group participates in the formation of new chemical bonds. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Diethyl 2-(dibenzylamino)propanedioate can be compared with other similar compounds such as diethyl malonate and diethyl 2-(benzylamino)propanedioate. While diethyl malonate is a simpler molecule with two ester groups, diethyl 2-(dibenzylamino)propanedioate has an additional dibenzylamino group, which imparts unique reactivity and applications. Diethyl 2-(benzylamino)propanedioate, on the other hand, has only one benzyl group, making it less sterically hindered and potentially more reactive in certain reactions .

Similar Compounds

  • Diethyl malonate
  • Diethyl 2-(benzylamino)propanedioate
  • Diethyl 2-(phenylamino)propanedioate

Properties

CAS No.

56599-02-1

Molecular Formula

C21H26ClNO4

Molecular Weight

391.9 g/mol

IUPAC Name

diethyl 2-(dibenzylamino)propanedioate;hydrochloride

InChI

InChI=1S/C21H25NO4.ClH/c1-3-25-20(23)19(21(24)26-4-2)22(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H

InChI Key

OLVJNNRMBVDPSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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